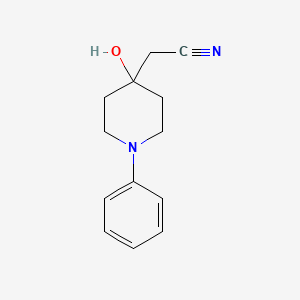

2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Hydroxy-1-phenylpiperidin-4-yl)acetonitrile” is a chemical compound with the CAS Number: 1882076-94-9 . It has a molecular weight of 216.28 and its IUPAC name is this compound .

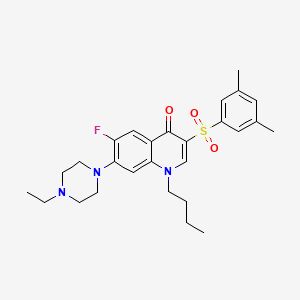

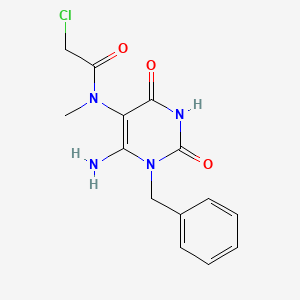

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a colorless liquid with an aromatic odor . The boiling point, freezing point/melting point, vapor pressure, and other physical properties are not available in the current data .Aplicaciones Científicas De Investigación

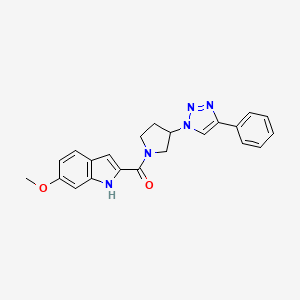

Bioactive Secondary Metabolites from Phomopsis sp.

A study on chemical investigation of an endophytic fungus led to the isolation of new natural products, demonstrating the potential of acetonitrile fractions in discovering bioactive compounds with potential anti-inflammatory and antifungal properties (Chapla et al., 2014).

Nucleophilic Addition Reactions

Research on the nucleophilic addition of water to tertiary allylic carbocations in acetonitrile-water mixtures illustrates the solvent's role in facilitating specific organic transformations, highlighting acetonitrile's utility in solvolysis reactions (Jia et al., 2002).

Cytochrome P450 Activity Modulation

A study on the effect of acetonitrile on human liver microsomal cytochrome P450 activities underscores the importance of understanding solvent effects in pharmacological research, as these effects can significantly impact drug metabolism and interactions (Tang et al., 2000).

Light-Switch Mechanism in [Ru(phen)2dppz]2+

Investigations into the photophysics of ruthenium complexes in acetonitrile-water mixtures provide insights into their light-switch mechanism, relevant for designing spectroscopic probes for DNA and understanding the interplay between metal complexes and solvents (Olson et al., 1997).

Synthesis and Antitumor Activity of Piperidinyl Compounds

Research on the synthesis and antitumor activity of novel compounds featuring piperidinyl groups, similar in structural motif to the compound of interest, highlights the potential of such molecules in medicinal chemistry and cancer treatment (Zhou et al., 2021).

Propiedades

IUPAC Name |

2-(4-hydroxy-1-phenylpiperidin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRKKVUGURUBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC#N)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)